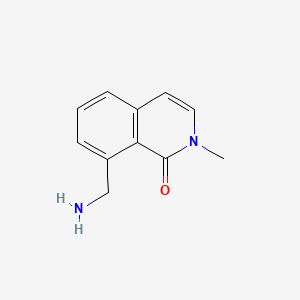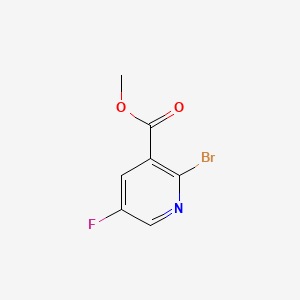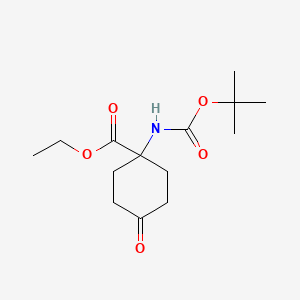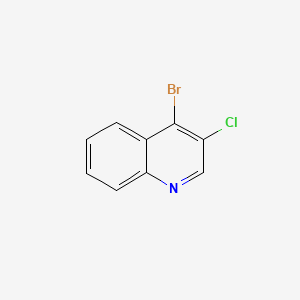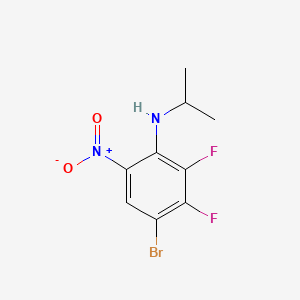
4-Bromo-2,3-difluoro-N-isopropyl-6-nitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2,3-difluoro-N-isopropyl-6-nitroaniline is a chemical compound with the molecular formula C9H9BrF2N2O2 . It has a molecular weight of 295.08 .
Molecular Structure Analysis
The InChI code for 4-Bromo-2,3-difluoro-N-isopropyl-6-nitroaniline is1S/C9H9BrF2N2O2/c1-4(2)13-9-6(14(15)16)3-5(10)7(11)8(9)12/h3-4,13H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Research on 2-Fluoro-4-bromobiphenyl, a compound with similar bromo and fluoro substitutions, highlights its key role as an intermediate in the synthesis of pharmaceuticals like flurbiprofen. A practical synthesis method has been developed, suggesting similar compounds like 4-Bromo-2,3-difluoro-N-isopropyl-6-nitroaniline could also be valuable intermediates in drug synthesis or other chemical manufacturing processes (Qiu et al., 2009).
Environmental Impact and Degradation
- The study of brominated phenols, including their environmental concentrations and toxicology, shows the widespread production and environmental presence of these compounds. This research can be relevant for understanding the environmental behavior and potential impact of structurally related compounds such as 4-Bromo-2,3-difluoro-N-isopropyl-6-nitroaniline (Koch & Sures, 2018).
Photocatalysis and Environmental Applications
- Studies on g-C3N4-based photocatalysts for environmental and energy applications suggest that compounds with nitro groups and specific halogen substitutions could potentially be involved in or influence photocatalytic processes. This insight might inform research into the use of 4-Bromo-2,3-difluoro-N-isopropyl-6-nitroaniline in photocatalysis or as a component in photocatalytic systems (Wen et al., 2017).
Material Science and Engineering
- The transformation and degradation of brominated flame retardants, including their mechanisms and products, provide a framework for understanding how brominated compounds like 4-Bromo-2,3-difluoro-N-isopropyl-6-nitroaniline might degrade or transform in various environments. This knowledge is crucial for assessing the environmental fate, safety, and potential recycling or disposal strategies for materials containing such compounds (Liu et al., 2018).
Safety And Hazards
Safety information for 4-Bromo-2,3-difluoro-N-isopropyl-6-nitroaniline indicates that skin contact should be avoided . If skin contact occurs, the affected area should be washed with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, medical attention should be sought .
Propiedades
IUPAC Name |
4-bromo-2,3-difluoro-6-nitro-N-propan-2-ylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF2N2O2/c1-4(2)13-9-6(14(15)16)3-5(10)7(11)8(9)12/h3-4,13H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOYVWOSVTZRFAC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C(C(=C(C=C1[N+](=O)[O-])Br)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90742846 |
Source


|
| Record name | 4-Bromo-2,3-difluoro-6-nitro-N-(propan-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90742846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2,3-difluoro-N-isopropyl-6-nitroaniline | |
CAS RN |
1365271-69-7 |
Source


|
| Record name | Benzenamine, 4-bromo-2,3-difluoro-N-(1-methylethyl)-6-nitro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1365271-69-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2,3-difluoro-6-nitro-N-(propan-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90742846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B595229.png)
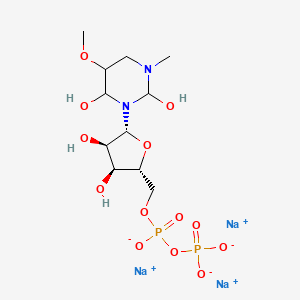
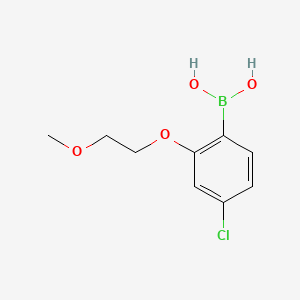
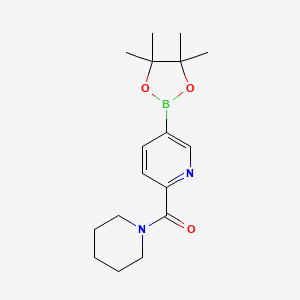
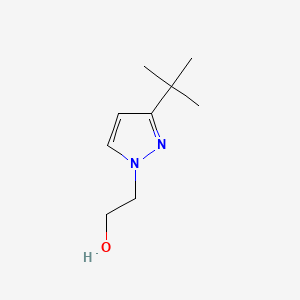
![Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B595239.png)
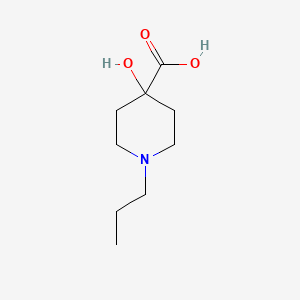
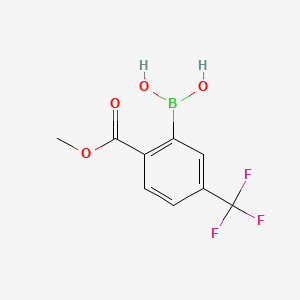
![Ethyl 5-hydroxy-8-methyl-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B595242.png)

